Cas no 2248339-89-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate structure
2248339-89-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
CAS番号:2248339-89-9
MF:C17H12N2O6
メガワット:340.286984443665
CID:6012640
PubChem ID:165891182

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6518468
    • 2248339-89-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
    • インチ: 1S/C17H12N2O6/c20-13-7-3-6-12-14(18-13)11(8-24-12)17(23)25-19-15(21)9-4-1-2-5-10(9)16(19)22/h1-2,4-5,8H,3,6-7H2,(H,18,20)
    • InChIKey: XTNFMPGERUGWOQ-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C2=C1CCCC(N2)=O

計算された属性

  • せいみつぶんしりょう: 340.06953611g/mol
  • どういたいしつりょう: 340.06953611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6518468-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
5g
$3562.0 2023-05-25
Enamine
EN300-6518468-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
0.5g
$1180.0 2023-05-25
Enamine
EN300-6518468-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
2.5g
$2408.0 2023-05-25
Enamine
EN300-6518468-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
0.05g
$1032.0 2023-05-25
Enamine
EN300-6518468-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
10g
$5283.0 2023-05-25
Enamine
EN300-6518468-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
0.1g
$1081.0 2023-05-25
Enamine
EN300-6518468-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
0.25g
$1131.0 2023-05-25
Enamine
EN300-6518468-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
2248339-89-9
1g
$1229.0 2023-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylateに関する追加情報

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate (CAS No. 2248339-89-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate (CAS No. 2248339-89-9) is a highly specialized chemical entity with a unique structural framework. Its intricate molecular architecture combines a furo[3,2-b]azepine core with a 1,3-dioxoisoindoline moiety, making it a subject of significant interest in pharmaceutical and materials science research. This compound's multifunctional groups and heterocyclic system contribute to its potential applications in drug discovery and organic synthesis.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in targeted drug delivery and biocompatible materials. Researchers are particularly intrigued by the furoazepine derivatives due to their bioactive properties and structural versatility. The presence of the 1,3-dioxoisoindoline unit in this compound further enhances its reactivity, enabling it to serve as a key intermediate in the synthesis of more complex molecules. These attributes align with the growing focus on sustainable chemistry and green synthesis methods.

From a synthetic perspective, CAS No. 2248339-89-9 exemplifies the convergence of organic chemistry and medicinal chemistry. Its fused ring system offers a platform for exploring structure-activity relationships (SAR), a critical aspect of modern drug design. The compound's carboxylate ester functionality also provides a handle for further derivatization, making it a valuable building block in combinatorial chemistry. Such features are increasingly relevant in the context of high-throughput screening and fragment-based drug discovery.

The pharmacological potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate is another area of active investigation. Preliminary studies suggest that its heterocyclic scaffold may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling. This has sparked interest in its potential as a lead compound for developing new therapeutic agents, particularly in areas like neurodegenerative diseases and metabolic disorders.

In the realm of materials science, this compound's rigid aromatic system and polar functional groups make it a candidate for designing advanced polymers and supramolecular assemblies. Its ability to form hydrogen bonds and π-π interactions could be leveraged to create self-healing materials or molecular sensors. These applications are particularly timely, given the current emphasis on smart materials and nanotechnology.

For researchers and industry professionals, understanding the synthetic routes and purification methods for CAS No. 2248339-89-9 is essential. The compound's solubility profile and stability under various conditions are critical parameters for its handling and storage. Additionally, its spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) provides valuable insights into its molecular conformation and purity, which are vital for reproducibility in research.

As the scientific community continues to explore innovative chemical entities, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate will remain at the forefront of cutting-edge research. Its dual utility in drug development and materials engineering underscores its importance in addressing some of today's most pressing scientific challenges. Future studies will likely focus on optimizing its synthetic accessibility and expanding its application scope, further solidifying its role in interdisciplinary science.

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